4-isopropylbenzaldehyde
Overview
Description
Cuminaldehyde, also known as 4-isopropylbenzaldehyde, is a natural organic compound with the molecular formula C10H12O. It is a benzaldehyde with an isopropyl group substituted in the 4-position. Cuminaldehyde is a constituent of the essential oils of eucalyptus, myrrh, cassia, cumin, and other plants. It has a pleasant smell and contributes to the aroma of these oils. It is used commercially in perfumes and other cosmetics .
Mechanism of Action
Target of Action
Cuminaldehyde, a natural organic compound found in cumin seeds, has been shown to interact with several targets. It inhibits the fibrillation of alpha-synuclein , a protein that forms insoluble fibrils in pathological conditions such as Parkinson’s disease and dementia with Lewy bodies . Cuminaldehyde also interacts with bovine serum albumin (BSA) and human serum albumin (HSA), which are major soluble and small molecule-binding proteins present in the circulatory system . Additionally, it is suggested to influence pain perception through its action on the receptor ankyrin 1 (TRPA1), a protein crucial for pain signaling .
Mode of Action
Cuminaldehyde interacts with its targets in several ways. It binds to DNA through groove mode, changing the secondary structure of DNA and leading to cell inactivation . It also interacts with BSA and HSA, quenching their fluorescence intensity via a static quenching mechanism . Furthermore, it has been shown to potentiate the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli .
Biochemical Pathways
Cuminaldehyde’s anti-inflammatory activity is multifactorial, acting through multiple pathways . It modulates the immune response of the inflammatory process and has been found to inhibit COX-2 enzyme activity . In silico studies have also indicated that cuminaldehyde may act as an antimicrobial and as a membrane permeability enhancer .
Pharmacokinetics
The pharmacokinetics of cuminaldehyde involve its interaction with serum albumins, which has direct consequences on drug delivery, pharmacokinetics, pharmacodynamics, therapeutic efficacy, and drug designing . Thermodynamic studies have revealed that van der Waals’ interaction and hydrogen bonding play a major role in the cuminaldehyde-BSA system, while hydrophobic interactions play a vital role in the cuminaldehyde-HSA system .
Result of Action
Cuminaldehyde has several effects at the molecular and cellular level. It has been shown to have antimicrobial and anti-biofilm effects against S. aureus and E. coli . When co-incubated with ciprofloxacin, it enhances the antibiotic’s antimicrobial and anti-biofilm actions . Cuminaldehyde also damages the bacterial cell membrane, leading to the disruption of the bacterial cell .
Action Environment
The action of cuminaldehyde can be influenced by environmental factors. For instance, the concentration of cuminaldehyde can affect its interaction with serum albumins. HSA is unfolded at lower concentrations of cuminaldehyde compared to BSA . Furthermore, the presence of other compounds, such as ciprofloxacin, can potentiate the effects of cuminaldehyde .
Preparation Methods
Cuminaldehyde can be prepared synthetically through several methods:
Reduction of 4-isopropylbenzoyl chloride: This method involves the reduction of 4-isopropylbenzoyl chloride to produce cuminaldehyde.
Formylation of cumene: The Gattermann–Koch reaction is used to formylate cumene (isopropylbenzene) with carbon monoxide under high pressure.
Most commercial cuminaldehyde is produced synthetically and is sold as an ingredient for flavoring agents, perfumes, and other aroma-containing products .
Chemical Reactions Analysis
Cuminaldehyde undergoes various chemical reactions, including:
Oxidation: Cuminaldehyde can be oxidized to form cuminic acid.
Reduction: It can be reduced to form cuminol.
Substitution: Cuminaldehyde can undergo electrophilic aromatic substitution reactions due to the presence of the aldehyde group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include cuminic acid and cuminol .
Scientific Research Applications
Cuminaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It has been studied for its potential therapeutic effects, including its anti-inflammatory and antimicrobial properties
Comparison with Similar Compounds
Cuminaldehyde can be compared with other similar compounds such as benzaldehyde, cumene, and cuminol:
Benzaldehyde: Unlike cuminaldehyde, benzaldehyde does not have an isopropyl group. It is used primarily in the synthesis of other organic compounds.
Cumene: Cumene is the precursor to cuminaldehyde and does not have the aldehyde functional group.
Cuminol: Cuminol is the reduced form of cuminaldehyde and lacks the aldehyde group.
Cuminaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
4-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBUQJHJGUZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021974 | |
Record name | 4-Isopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellowish liquid with a strong odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a strong, pungent, spicy, green, herbaceous odour | |
Record name | Benzaldehyde, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Cuminaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20492 | |
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Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
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Record name | Cuminaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
235.5 °C | |
Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
282 mg/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
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Record name | Cuminaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.973-0.981 | |
Record name | Cuminaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
122-03-2 | |
Record name | Cuminaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-03-2 | |
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Record name | Cuminaldehyde | |
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Record name | cuminaldehyde | |
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Record name | Benzaldehyde, 4-(1-methylethyl)- | |
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Record name | 4-Isopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.107 | |
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Record name | CUMINALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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